1,4-Bis(diethylamino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(diethylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two diethylamino groups attached to the anthracene-9,10-dione core. This compound is known for its vibrant color and has applications in various fields, including dye manufacturing and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(diethylamino)anthracene-9,10-dione can be synthesized through the reaction of 1,4-dichloroanthracene-9,10-dione with diethylamine. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of chlorine atoms with diethylamino groups .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the substitution reaction .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(diethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene-9,10-dione derivatives.
Scientific Research Applications
1,4-Bis(diethylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties due to its ability to intercalate with DNA.
Mechanism of Action
The mechanism of action of 1,4-Bis(diethylamino)anthracene-9,10-dione involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, leading to the inhibition of DNA replication and transcription. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Ametantrone: Another anthraquinone derivative with anticancer properties.
1,4-Bis(dimethylamino)anthracene-9,10-dione: Similar structure but with dimethylamino groups instead of diethylamino groups.
Uniqueness
1,4-Bis(diethylamino)anthracene-9,10-dione is unique due to its specific diethylamino substitutions, which confer distinct chemical and biological properties. Its ability to intercalate with DNA and generate reactive oxygen species makes it a promising candidate for anticancer research .
Properties
CAS No. |
59097-97-1 |
---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1,4-bis(diethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O2/c1-5-23(6-2)17-13-14-18(24(7-3)8-4)20-19(17)21(25)15-11-9-10-12-16(15)22(20)26/h9-14H,5-8H2,1-4H3 |
InChI Key |
FUYUJTYVLZOEBC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C2C(=C(C=C1)N(CC)CC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.